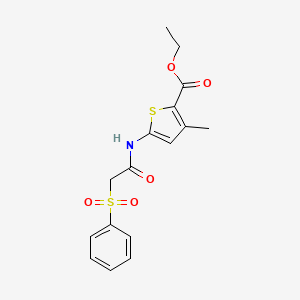![molecular formula C7H12O3 B2501372 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane CAS No. 111722-48-6](/img/structure/B2501372.png)
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane is a spirocyclic compound, which is a type of bicyclic organic compound that includes a spiro connection of two rings through a single atom. The compound mentioned is characterized by its spirocyclic structure, which includes oxygen atoms and methyl groups as substituents. Although the provided papers do not directly discuss 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, they do provide insights into related spirocyclic compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves the interaction of various reagents and the formation of intermediate products that can undergo further transformations. For instance, the synthesis of 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione . This suggests that similar methods could potentially be applied to synthesize the trioxaspiro compound by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be complex, with multiple stable conformations possible. For example, 6,6-dimethyl-1-oxa-spiro[2.5]octane has been studied using microwave spectroscopy and molecular mechanics calculations, revealing the presence of two stable conformational isomers with a chair cyclohexane ring . This indicates that 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane may also exhibit conformational isomerism, and its detailed structure could be elucidated using similar experimental and theoretical approaches.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions, leading to the formation of heterocyclic compounds and other derivatives. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile reacts with alcohols and ketoximes to form dihydrofurans and with triarylphosphines to form tetrahydro-4H-chromene derivatives . These reactions demonstrate the reactivity of spirocyclic compounds and suggest that 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane could also be a precursor to various heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure and substituents. The electrochemical behavior of related compounds, such as 5,7-di-tert-butylspiro[2.5]octa-4,7-dien-6-one derivatives, has been studied, showing that reduction leads to cyclopropane ring-opened products . This provides insight into the potential reactivity of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane under electrochemical conditions. Additionally, the influence of disubstitution on the cyclohexane ring, as discussed in the context of 6,6-dimethyl-1-oxa-spiro[2.5]octane , could be relevant to understanding the properties of the trioxaspiro compound.
Aplicaciones Científicas De Investigación
Conformational Studies
The molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane, a variant of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, has been studied in the gas phase through microwave spectroscopy and molecular mechanics calculations. This research revealed two stable conformational isomers and provided insights into the structural parameters and deformations of the cyclohexane ring in these compounds (Boulebnane, Roussy, & Iratçabal, 1987).
Reaction with Schiff Bases
A study on the cycloaddition reaction of Schiff bases with ketenes generated from 1,5,7-trioxaspiro[2.5]octane derivatives, including 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, produced spiro compounds. This work is significant in the field of organic synthesis and the development of novel compounds (Tsuno, Kondo, & Sugiyama, 2006).
Electrochemical Properties
Research involving the direct and indirect electrochemistry of derivatives of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane has been conducted. This study focused on understanding the reduction processes and the behavior of radical anions, providing valuable insights into the electrochemical properties of these compounds (Phillips et al., 1998).
Polymorphism Studies
A spirobicyclic dione related to 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane displayed concomitant polymorphism, demonstrating the flexible nature of hydrogen bonding in these molecules. This study is significant for understanding polymorphic structures in spirobicyclic compounds (Kumar et al., 2004).
Corrosion Inhibition
Spirocyclopropane derivatives, including those related to 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, have been studied for their potential as corrosion inhibitors in acidic media. This research contributes to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety And Hazards
The safety information for 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane includes several hazard statements: H226, H315, H317, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P272, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propiedades
IUPAC Name |
6,6-dimethyl-1,5,7-trioxaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)8-3-7(4-9-6)5-10-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQBODCCEIZOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CO1)CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
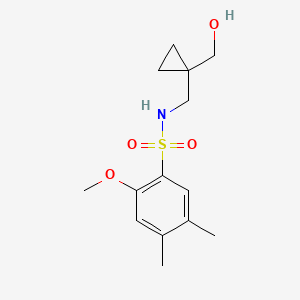
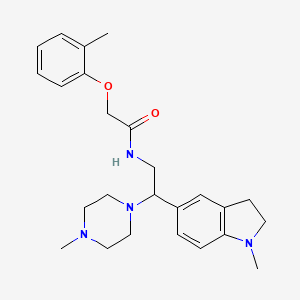
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)
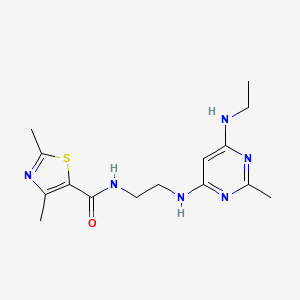
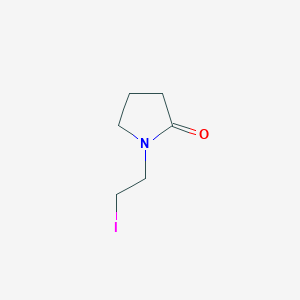
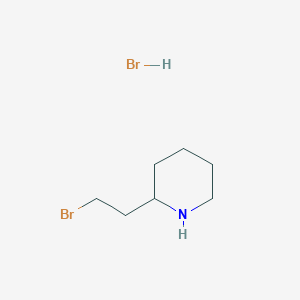
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)
